[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent. Its stereochemistry (S-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for modifying protease inhibitors or kinase-targeting molecules . The chloroacetyl group provides electrophilic reactivity, enabling cross-linking or further derivatization, while the tert-butyl carbamate acts as a protective group for amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROVBUBLXULDJA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a carbamate derivative with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a chloroacetyl group, suggests diverse biological activities, particularly in cancer research and immunomodulation.
- Molecular Formula : C12H21ClN2O3
- CAS Number : 722537-49-7
- Molecular Weight : 250.76 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and survival. The compound may also repress the p53 promoter, impacting apoptosis and cell cycle progression .
- Inflammatory Response Modulation : The compound influences transcription factors involved in inflammatory responses, notably suppressing NF-kappa-B activation while activating AP-1, which could affect immune responses .
- Lipid Metabolism Alteration : It interacts with proteins involved in lipid accumulation and storage, suggesting a role in metabolic regulation .
- Dendritic Cell Interaction : The binding to dendritic cells (DCs) via C1QR1 leads to down-regulation of T-lymphocyte proliferation, indicating potential applications in immunotherapy .
Anticancer Potential
The anticancer properties of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester have been explored in various studies:
- In Vitro Studies : Compounds within the carbamate class have been evaluated against multiple cancer cell lines. For instance, derivatives showed significant inhibition against breast cancer cells (MCF-7) with IC50 values comparable to established therapies like tamoxifen .
- Mechanistic Insights : Some studies suggest that these compounds may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxicity in cancer cells .
Case Studies
- Breast Cancer Research : A study highlighted the efficacy of L-γ-methyleneglutamic acid amides (analogous to the target compound) against MCF-7 and other breast cancer cell lines, demonstrating their potential as novel therapeutics .
- Immunomodulatory Effects : Research on dendritic cell interactions shows that this compound can modulate immune responses, which is crucial for developing therapies targeting immune evasion by tumors .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Molecular Weight | IC50 (µM) | Target |
|---|---|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester | Structure | 250.76 g/mol | TBD | Cancer |
| L-γ-Methyleneglutamic acid amides | Structure | Variable | 3.03 (MCF-7) | Breast Cancer |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrrolidine ring, which is integral to its reactivity and biological activity. The presence of a chloroacetyl group enhances its potential interactions with biological targets, particularly in the context of enzyme inhibition.
Medicinal Chemistry Applications
Organic Synthesis Applications
- Synthetic Intermediates :
- Chiral Synthesis :
Case Studies and Research Findings
- A study demonstrated the synthesis of various carbamate derivatives from [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester, showcasing its versatility as a building block in organic synthesis.
- Another research effort explored the interactions of similar carbamate compounds with acetylcholinesterase, providing insights into how modifications on the pyrrolidine ring can influence inhibitory activity. This research underscores the potential for [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester to contribute to future drug development efforts targeting cholinergic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | C12H25N3O2 | Contains an amino group instead of chloroacetyl, affecting reactivity |
| (S)-1-(2-Acetyl)-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | C12H23N2O3 | Lacks chlorine, influencing pharmacological profile |
| (R)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | C13H23ClN2O3 | Enantiomeric form that may exhibit different biological activities due to stereochemistry |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolidine-Carbamate Family
Key structural analogs include compounds with variations in substituent positions, protective groups, or side chains. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The target compound’s 2-ylmethyl group contrasts with the 3-yl position in analogs (e.g., CAS 1353998-29-4), affecting steric hindrance and binding affinity in enzymatic assays .
- Functional Groups: The chloroacetyl group in the target compound enhances electrophilicity compared to pyridinyl-amino or methoxy-methylcarbamoyl groups in analogs, making it more reactive in nucleophilic substitution reactions .
- Stereochemical Impact : The (S)-configuration in the target compound and CAS 1353998-29-4 ensures enantioselectivity in drug synthesis, critical for biological activity .
Key Findings :
- The target compound’s synthesis avoids transition-metal catalysts, unlike Example 18 derivatives that require Pd-mediated cross-coupling .
- tert-Butyl protection in the target compound improves stability during chloroacetylation, whereas isopropyl carbamates (CAS 1353998-29-4) may require additional purification steps .
Preparation Methods
Acylation of (S)-Pyrrolidine-2-Methanol
The introduction of the 2-chloroacetyl group to the pyrrolidine nitrogen is typically performed using chloroacetyl chloride in anhydrous dichloromethane. Triethylamine (2.5 equiv) acts as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) (ethyl acetate/hexane, 1:3) shows completion within 2–4 hours at 0–5°C.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Solvent | DCM | THF | DCM |
| Reaction Time (hours) | 2 | 6 | 2.5 |
| Yield (%) | 85 | 72 | 85 |
Higher temperatures lead to side reactions such as over-acylation, reducing yields by 13–18%.
Carbamate Formation with tert-Butyl Chloroformate
The hydroxymethyl group on the pyrrolidine ring reacts with tert-butyl chloroformate (Boc₂O) in the presence of DMAP (0.1 equiv). Tetrahydrofuran (THF) is preferred over DCM for this step due to improved solubility of intermediates.
Key Observations :
-
Stoichiometric excess of Boc₂O (1.2 equiv) ensures complete conversion.
-
Reactions conducted under nitrogen atmosphere prevent moisture-induced degradation.
-
Post-reaction quenching with ice water followed by extraction with ethyl acetate yields crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Chiral Resolution and Stereochemical Integrity
Maintaining the (S)-configuration requires chiral auxiliary agents or asymmetric synthesis techniques. Diastereomeric crystallization using L-(+)-tartaric acid achieves enantiomeric ratios of 99:1, as confirmed by chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10).
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis
Immobilization of the pyrrolidine scaffold on Wang resin enables iterative acylation and carbamate formation. This method reduces purification burdens but suffers from lower overall yields (55–60%) due to incomplete coupling steps.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) accelerates the acylation step, reducing reaction time from 2.5 hours to 20 minutes. However, scalability issues and equipment costs limit industrial adoption.
Comparative Performance :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Solution | 85 | 98 | High |
| Solid-Phase | 58 | 95 | Moderate |
| Microwave-Assisted | 82 | 97 | Low |
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the common synthetic routes for [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) and a catalyst like 4-dimethylaminopyridine (DMAP) at 0°C, followed by purification via silica gel column chromatography .
- Chloroacetylation : Reaction of the Boc-protected pyrrolidine intermediate with 2-chloroacetyl chloride under anhydrous conditions.
- Characterization : Confirmation of structure and purity using infrared spectroscopy (IR), nuclear magnetic resonance (¹H/¹³C NMR), and mass spectrometry (MS) .
Q. How is stereochemical integrity maintained during synthesis?
- Methodological Answer :
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., L-prolinol derivatives) to preserve the (S)-configuration .
- Asymmetric Catalysis : Employ chiral catalysts in key steps, such as the Mannich reaction, to control stereochemistry .
- Analytical Validation : Verify enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., exact mass calculated as 292.1688 Da for related tert-butyl esters) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc group) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in multi-step syntheses?
- Methodological Answer :
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in coupling reactions, as seen in analogous tert-butyl ester syntheses (40–100°C under inert atmosphere) .
- Workup Strategies : Quench reactive intermediates (e.g., Grignard reagents) with i-PrOH to minimize side reactions .
- Purification : Employ gradient elution in column chromatography to isolate polar intermediates efficiently .
Q. What computational methods are used to study the compound’s stability and interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations to analyze root-mean-square deviation (RMSD) and fluctuations (RMSF) of the compound in complex with target proteins (e.g., main protease systems) .
- Docking Studies : Use software like AutoDock Vina to predict binding affinities and interaction sites .
- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, PSA) for drug-likeness .
Q. How are impurities or diastereomers resolved during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) for selective crystallization of the desired diastereomer .
- Kinetic Control : Adjust reaction temperatures to favor the desired product (e.g., low temps for slower, selective reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
